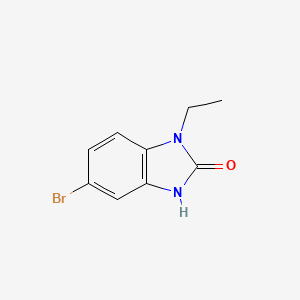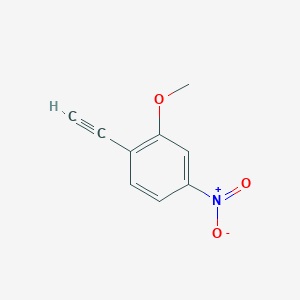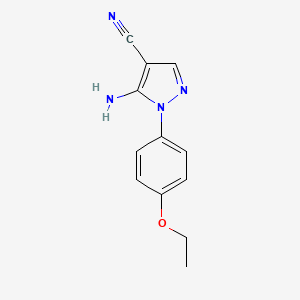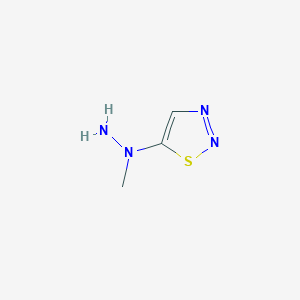![molecular formula C9H9ClN4 B1388146 5-クロロ-6-シクロプロピル-1H-ピラゾロ[3,4-b]ピリジン-3-アミン CAS No. 1135283-22-5](/img/structure/B1388146.png)
5-クロロ-6-シクロプロピル-1H-ピラゾロ[3,4-b]ピリジン-3-アミン
概要
説明
“5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” is a chemical compound with the CAS Number: 1135283-22-5. It has a molecular weight of 208.65 and its IUPAC name is 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) .
科学的研究の応用
腫瘍学研究
この化合物は、特定の癌細胞株に対する潜在的な阻害活性により、腫瘍学において有望視されています。 特に、癌細胞の増殖に関与することが多いチロシンキナーゼ受容体の阻害における有効性が評価されています 。これらの受容体を調節する能力は、新しい癌療法の開発において貴重なツールとなる可能性があります。
プロテオミクス
プロテオミクスでは、この化合物はタンパク質の特性評価や相互作用研究のための特殊試薬として使用できます 。そのユニークな構造により、特定のタンパク質に選択的に結合することができ、細胞内のタンパク質の機能や相互作用の特定と分析に役立ちます。
化学合成
5-クロロ-6-シクロプロピル-1H-ピラゾロ[3,4-b]ピリジン-3-アミンは、化学合成におけるビルディングブロックとして、さまざまな新規化合物を創出するために使用できます。 反応性のアミン基は、医薬品や材料への応用が期待できるより複雑な分子の合成に役立つ汎用性の高い前駆体となっています .
分子ドッキング研究
この化合物は、小分子とタンパク質間の相互作用を予測するために、分子ドッキング研究で使用されてきました。 このような研究は、創薬において非常に重要であり、研究者は化合物が標的にどのように結合するか、およびその生物学的活性を予測することができます .
薬理学的研究
薬理学的研究では、化合物のさまざまな酵素や受容体との相互作用を研究することで、その治療の可能性を調べることができます。 疾患プロセスに関与する特定の経路を標的にした薬剤の開発のためのリード化合物として役立つ可能性があります .
分析化学
分析化学では、5-クロロ-6-シクロプロピル-1H-ピラゾロ[3,4-b]ピリジン-3-アミンは、クロマトグラフィーや質量分析法において標準物質または参照物質として使用できます。 これは、複雑な混合物中の類似化合物の定量化と特定に役立ちます .
材料科学
化合物の構造特性は、特定の光学特性または電気的特性を持つ新素材の開発のために、材料科学で探求することができます。 その分子構造は、新規ポリマーやコーティングの設計に貢献する可能性があります .
生物学的研究
最後に、生物学的研究では、この化合物は細胞経路やメカニズムを調査するために使用できます。 さまざまな細胞成分と相互作用する能力は、細胞シグナル伝達、遺伝子発現、および代謝プロセスに関する洞察を提供することができます .
Safety and Hazards
将来の方向性
There is potential for further exploration of compounds like “5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine”, especially in the field of medicinal chemistry. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their potential as potent bioactive agents in pharmaceuticals and agrochemicals .
生化学分析
Biochemical Properties
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, which can alter their conformation and activity.
Cellular Effects
The effects of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the migration and invasion abilities of cancer cells, thereby affecting their proliferation and survival . Additionally, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target molecules. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities. Additionally, the temporal effects may vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity . These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism. Additionally, it may affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with other biomolecules. This localization can influence its activity and function within the cells.
Subcellular Localization
The subcellular localization of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-chloro-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCSDBLOEWYZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1388070.png)



![5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile](/img/structure/B1388077.png)




![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)
